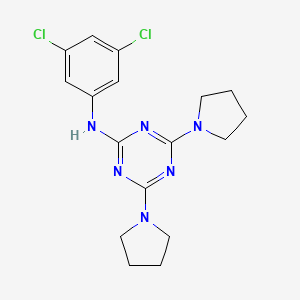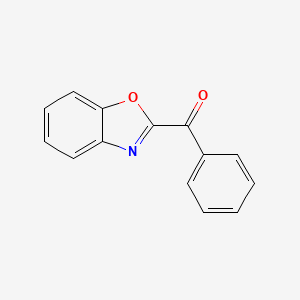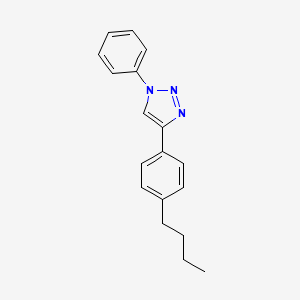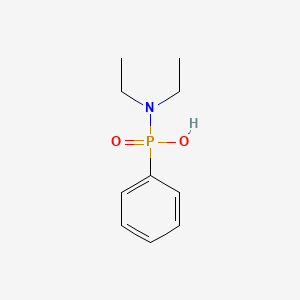![molecular formula C11H14 B14136613 Bicyclo[4.4.1]undeca-1,5,8-triene CAS No. 88816-30-2](/img/structure/B14136613.png)
Bicyclo[4.4.1]undeca-1,5,8-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.4.1]undeca-1,5,8-triene: is a bicyclic hydrocarbon with the molecular formula C11H14 It is characterized by its unique structure, which includes two fused rings and three double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.4.1]undeca-1,5,8-triene typically involves the use of catalytic systems. One common method is the rhodium-catalyzed reaction, which facilitates the formation of the bicyclic structure through a series of steps including homocoupling of terminal alkynes and subsequent annulation . The reaction conditions often require precise temperature control and the presence of specific ligands to ensure the desired product is obtained.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the principles of catalytic synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions: Bicyclo[4.4.1]undeca-1,5,8-triene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds to single bonds, altering the compound’s structure.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenation can be achieved using halogens like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes.
科学的研究の応用
Chemistry: Bicyclo[4.4.1]undeca-1,5,8-triene is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules .
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its potential as a pharmacophore, a part of a molecule responsible for its biological activity, is being explored.
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which Bicyclo[4.4.1]undeca-1,5,8-triene exerts its effects involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in electrophilic addition reactions, where it can form new bonds with electrophiles. This reactivity is crucial for its role in organic synthesis and potential biological applications .
類似化合物との比較
Bicyclo[4.4.1]undeca-2,4,8-triene: This compound has a similar bicyclic structure but differs in the position of the double bonds.
Bicyclo[4.2.0]octa-1,5,7-triene: Another related compound with a different ring size and double bond arrangement.
Uniqueness: Bicyclo[4.4.1]undeca-1,5,8-triene is unique due to its specific arrangement of double bonds and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
88816-30-2 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
bicyclo[4.4.1]undeca-1,5,8-triene |
InChI |
InChI=1S/C11H14/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-2,7-8H,3-6,9H2 |
InChIキー |
WISVDKQUZGBNBF-UHFFFAOYSA-N |
正規SMILES |
C1CC=C2CC=CCC(=C1)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)

![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)


![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)




![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)

